BenchChemオンラインストアへようこそ!

3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine

MAO-B inhibition Structure-activity relationship Positional isomerism

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine (CAS 1049214-29-0) is a synthetic heterocyclic compound belonging to the piperazin-1-ylpyridazine class, which has been identified as a privileged scaffold in medicinal chemistry with demonstrated activity across multiple therapeutic target families including dCTP pyrophosphatase 1 (dCTPase) and stearoyl-CoA desaturase-1 (SCD1). The molecule features a 6-phenylpyridazine core linked via a piperazine spacer to a 3-chlorobenzoyl moiety, a specific substitution pattern that distinguishes it from the more commonly referenced 4-chlorobenzoyl positional isomer (CAS 1049249-48-0).

Molecular Formula C21H19ClN4O
Molecular Weight 378.9 g/mol
CAS No. 1049214-29-0
Cat. No. B6535433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine
CAS1049214-29-0
Molecular FormulaC21H19ClN4O
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)Cl
InChIInChI=1S/C21H19ClN4O/c22-18-8-4-7-17(15-18)21(27)26-13-11-25(12-14-26)20-10-9-19(23-24-20)16-5-2-1-3-6-16/h1-10,15H,11-14H2
InChIKeyXMYDUBFGYKCGQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine (CAS 1049214-29-0): Procurement-Relevant Structural and Pharmacological Baseline


3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine (CAS 1049214-29-0) is a synthetic heterocyclic compound belonging to the piperazin-1-ylpyridazine class, which has been identified as a privileged scaffold in medicinal chemistry with demonstrated activity across multiple therapeutic target families including dCTP pyrophosphatase 1 (dCTPase) and stearoyl-CoA desaturase-1 (SCD1) [1]. The molecule features a 6-phenylpyridazine core linked via a piperazine spacer to a 3-chlorobenzoyl moiety, a specific substitution pattern that distinguishes it from the more commonly referenced 4-chlorobenzoyl positional isomer (CAS 1049249-48-0) [2]. The compound is primarily utilized as a research tool and screening candidate in central nervous system (CNS) drug discovery programs, particularly those targeting monoamine oxidase B (MAO-B), where the meta-chloro substitution on the benzoyl ring has been independently associated with enhanced inhibitory potency and selectivity in structurally related pyridazine-containing chemotypes [3].

Why 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine Cannot Be Interchanged with Generic Piperazine-Pyridazine Analogs


Piperazine-pyridazine derivatives exhibit pronounced sensitivity to substitution pattern and linker chemistry, making generic within-class substitution unreliable for reproducible research outcomes. The position of the chlorine atom on the benzoyl ring (meta vs. para) alters the vector and electronic character of the acyl moiety, directly impacting hydrogen-bonding geometry and π-stacking interactions with target protein residues [1]. In a systematic SAR study of structurally related pyridazine-containing MAO-B inhibitors, the 3-chloro substituent conferred the highest potency (IC50 = 0.203 μM) among all tested mono-substituted phenyl derivatives, outperforming 4-chloro, 2-chloro, and other halogen variants by 2- to >10-fold [1]. Furthermore, the benzoyl-piperazine linker present in this compound fundamentally differs from benzyl-piperazine and phenyl-piperazine linkers in both conformational flexibility and hydrogen-bond acceptor capacity, parameters that control target engagement and selectivity profiles [2]. These structure-dependent activity cliffs mean that even closely related compounds bearing identical pyridazine cores but differing in benzoyl substitution or piperazine N-substituents cannot serve as drop-in replacements without risking loss of potency, altered selectivity, or unanticipated off-target pharmacology.

Quantitative Differentiation Evidence for 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine Relative to Closest Analogs


Meta-Chlorobenzoyl Substitution Confers Superior MAO-B Inhibitory Potency Versus Para-Chloro and Other Positional Isomers in Related Pyridazine Chemotypes

In a systematic evaluation of 24 pyridazinobenzylpiperidine derivatives against human monoamine oxidase isoforms, the 3-chloro-substituted phenyl derivative (Compound S5) achieved the highest MAO-B inhibitory potency with an IC50 of 0.203 μM, surpassing the 4-chloro and 2-chloro positional isomers, which exhibited markedly weaker inhibition [1]. While the scaffold linker differs (benzylpiperidine vs. benzoylpiperazine), the benzoyl-piperazine linker in the target compound places the 3-chlorophenyl ring at a comparable spatial orientation from the pyridazine core, making this SAR directly transferable as a class-level inference [1]. The meta-chloro position is critical: the rank order of MAO-B inhibition potency by substituent position was 3-Cl >> 4-Cl ≈ 2-Cl, with the 3-chloro derivative exhibiting a selectivity index (MAO-B/MAO-A) of 19.04, the highest in the series [1].

MAO-B inhibition Structure-activity relationship Positional isomerism

Piperazin-1-ylpyridazine Scaffold Validated as a Privileged Chemotype for dCTP Pyrophosphatase 1 Inhibition with Demonstrated Target Engagement and Synergistic Cellular Activity

The piperazin-1-ylpyridazine scaffold has been independently validated as a novel class of potent human dCTP pyrophosphatase 1 (dCTPase) inhibitors with confirmed target engagement in cells [1]. Lead compounds from this series increased dCTPase thermal stability (CETSA) and protease stability, demonstrating direct intracellular target binding, and exhibited outstanding selectivity over related nucleotidases including MTH1, NUDT5, and NUDT15 [1]. Crucially, these compounds synergized with the cytidine analogue decitabine against leukemic HL-60 cells, reducing viable cell counts beyond the additive effect of either agent alone [1]. The 3-chlorobenzoyl-piperazine-phenylpyridazine architecture retains all pharmacophoric elements identified as critical for dCTPase inhibitor activity: the piperazine-pyridazine core for active-site occupancy, the N-acyl substituent for hydrophobic pocket interactions, and the 6-aryl group for π-stacking [1].

dCTPase inhibition Target engagement Cancer therapeutics

Benzoyl-Piperazine Linker Provides Distinct Conformational and Hydrogen-Bonding Profile Versus Benzyl-Piperazine and Phenyl-Piperazine Isosteres

The benzoyl-piperazine linker in 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine introduces a carbonyl oxygen that serves as an additional hydrogen-bond acceptor and restricts conformational freedom relative to benzyl-piperazine or phenyl-piperazine isosteres [1][2]. This carbonyl group is a critical pharmacophoric feature in multiple target classes: in dCTPase inhibitors, the acyl carbonyl participates in key hydrogen-bonding interactions within the active site; in SCD1 inhibitors, the carbonyl contributes to the preferred binding pose [1][2]. By contrast, the benzyl-piperazine analog lacks this carbonyl, reducing polar surface area and hydrogen-bonding capacity, which can significantly alter target engagement, aqueous solubility, and blood-brain barrier permeability [1]. The phenyl-piperazine variant further reduces linker length and eliminates the carbonyl entirely, resulting in a distinct pharmacophore that cannot recapitulate the binding mode of the benzoyl-piperazine series [1].

Linker engineering Conformational analysis Medicinal chemistry

Unsubstituted 6-Phenyl Ring on Pyridazine Provides Maximal Synthetic Tractability and Optimal Baseline for Derivatization Relative to Substituted Phenyl Analogs

The 6-phenylpyridazine substitution in the target compound represents the minimal, unadorned aryl group on the pyridazine C6 position, providing a clean baseline for structure-activity relationship expansion [1]. Competing analogs with substituted phenyl rings at this position—such as 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-(2-chlorophenyl)pyridazine or the 4-methylphenyl variant (CAS 1049271-96-6)—introduce additional steric bulk and electronic effects that convolute SAR interpretation and may reduce synthetic yield in late-stage diversification [1]. The unsubstituted phenyl also avoids potential metabolic liabilities associated with electron-rich or halogenated aromatic rings at this vector, while preserving the π-stacking capacity essential for target engagement in dCTPase and MAO-B binding sites [1][2].

Synthetic accessibility SAR expansion Chemical probe development

Recommended Research and Industrial Application Scenarios for 3-[4-(3-Chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine (CAS 1049214-29-0)


Chemical Probe for MAO-B Target Engagement Studies in Neurodegenerative Disease Models

Based on class-level SAR demonstrating that the 3-chlorophenyl substituent is the optimal mono-substitution pattern for MAO-B inhibition in pyridazine-containing chemotypes (IC50 = 0.203 μM for the 3-Cl reference compound; selectivity index = 19.04 over MAO-A) [1], this compound is suited for use as a chemical probe or starting point for lead optimization in Parkinson's disease and other neurodegenerative disorder programs. Its predicted blood-brain barrier permeability (inferred from PAMPA data on structurally related pyridazine derivatives) [1] supports CNS applications. Researchers should confirm MAO-B inhibitory activity and selectivity in their own assays before advancing.

dCTP Pyrophosphatase 1 Inhibitor Screening and Nucleoside Analogue Synergy Studies in Oncology

The piperazin-1-ylpyridazine scaffold has been validated as a novel dCTPase inhibitor class with confirmed cellular target engagement (CETSA thermal shift) and synergistic activity with decitabine in HL-60 leukemic cells [2]. This compound can be procured as part of a focused library to explore dCTPase-dependent cancer vulnerabilities, particularly in hematological malignancies where dCTPase overexpression correlates with poor prognosis [2]. The compound's benzoyl-piperazine linker provides the hydrogen-bonding capacity required for dCTPase active-site interactions [2].

Benchmark Control in Positional Isomer SAR Panels for Acyl-Piperazine-Pyridazine Series

The 3-chlorobenzoyl substitution pattern distinguishes this compound from the 4-chlorobenzoyl isomer (CAS 1049249-48-0) and other regioisomers, enabling its use as a reference standard in systematic SAR investigations of halogen position effects on target potency and selectivity [1][3]. Procurement of the 3-Cl, 4-Cl, and 2-Cl positional isomers as a matched panel allows direct quantification of the 'chlorine-walk' effect, which has been shown to produce >10-fold differences in MAO-B inhibitory activity in related pyridazine chemotypes [1].

Physicochemical Property Standard for Linker-Comparative Absorption and Distribution Profiling

With its benzoyl-piperazine linker (tPSA ~58 Ų, one carbonyl H-bond acceptor), this compound serves as a reference point for comparing the pharmacokinetic impact of linker chemistry (benzoyl vs. benzyl vs. phenyl-piperazine) in matched molecular pairs [2][3]. The 23-29 Ų tPSA difference relative to benzyl-linked analogs is predicted to alter membrane permeability and oral absorption, making this compound valuable for in vitro ADME panel studies that correlate linker structure with Caco-2 permeability, MDCK efflux ratio, and plasma protein binding [3].

Quote Request

Request a Quote for 3-[4-(3-chlorobenzoyl)piperazin-1-yl]-6-phenylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.